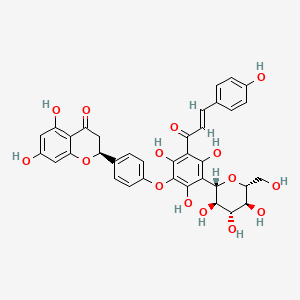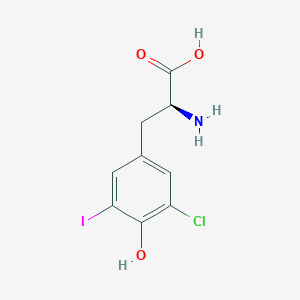
3-Chloro-5-iodo-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-iodo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. It is characterized by the presence of chlorine and iodine atoms at the 3 and 5 positions of the aromatic ring, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-L-tyrosine typically involves halogenation reactions. One common method is the microwave-assisted acid-catalyzed isotope exchange between 3-chloro-L-tyrosine and iodine . This method enhances the reaction rate and yield by using microwave irradiation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where L-tyrosine is treated with chlorine and iodine under controlled conditions. The reaction is typically carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the halogenated tyrosine back to L-tyrosine.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine and partially reduced intermediates.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-iodo-L-tyrosine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-L-tyrosine involves its interaction with specific enzymes and molecular targets. For example, it inhibits tyrosine hydroxylase, an enzyme responsible for converting L-tyrosine to L-DOPA, a precursor of dopamine . This inhibition occurs through the binding of the halogenated tyrosine to the active site of the enzyme, preventing the normal substrate from accessing the catalytic site .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-L-tyrosine: Another halogenated derivative with iodine at the 3 position.
3-Chloro-L-tyrosine: Contains chlorine at the 3 position without iodine.
3,5-Diiodo-L-tyrosine: Contains iodine at both the 3 and 5 positions.
Uniqueness
3-Chloro-5-iodo-L-tyrosine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical and biological properties. This dual halogenation can enhance its reactivity and specificity in various applications compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C9H9ClINO3 |
|---|---|
Molecular Weight |
341.53 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-chloro-4-hydroxy-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClINO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
LKSVRKXLDBWDBM-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)O)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)I)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
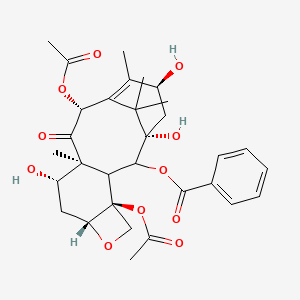


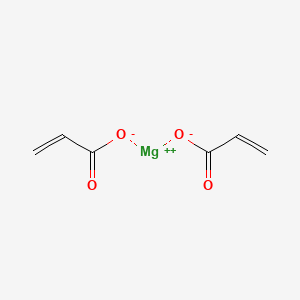
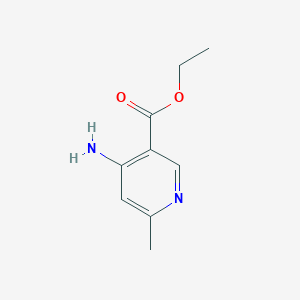
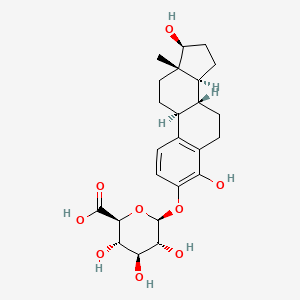
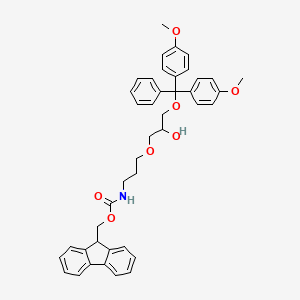
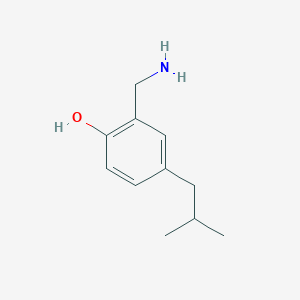
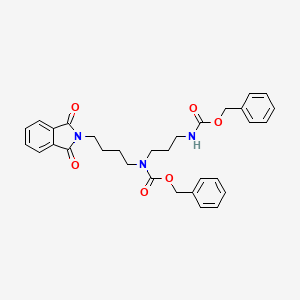
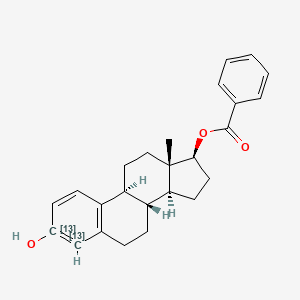
![(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
